2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
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Description
Scientific Research Applications
Alzheimer’s Disease Diagnosis:
- A novel fluorescent probe synthesized from a similar compound has demonstrated high binding affinities towards Aβ(1–40) aggregates, making it a powerful tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Fluorescent Derivatisation of Amino Acids:
- Research on derivatives of similar compounds has shown that they can be used as fluorescent derivatising agents for amino acids, offering potential in biological assays (Frade et al., 2007).
Cancer Treatment and Osteoporosis Prevention:
- A compound closely related to 2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been identified as a potent alpha(v)beta(3) receptor antagonist, showing efficacy in bone turnover models, with potential applications in cancer treatment and osteoporosis prevention (Hutchinson et al., 2003).
Bioactivity in Pharmaceutical Development:
- Some derivatives of similar compounds have shown significant bioactivity, including antioxidant properties and cytotoxicity against cancer cell lines, highlighting their potential in pharmaceutical development (Kumar et al., 2019).
Photoinduced Molecular Transformations:
- Research has explored the use of related compounds in photoinduced molecular transformations, offering insights into the development of new materials and chemical processes (Kobayashi et al., 1992).
Nucleophile-Electrophile Interaction Studies:
- Crystal structure analyses of naphthalene derivatives have contributed to a better understanding of nucleophile-electrophile interactions, which is crucial in the field of molecular chemistry (Schweizer et al., 1978).
properties
IUPAC Name |
2-(3-methoxypropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-10-4-9-19-16(18(22)23)12-17(21)20-15-8-7-13-5-2-3-6-14(13)11-15/h2-3,5-8,11,16,19H,4,9-10,12H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOVNDBKXLICJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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